1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

FMS kinase CSF-1R cancer therapeutics

1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile (CAS: 2110724-86-0) is the differentiated [3,2-c] regioisomer with a 2-carbonitrile reactive handle, validated in FMS, MPS1, and PI3K/Aurora kinase programs. Derivatives achieve 3.2-fold enhanced biochemical potency (IC50=30 nM), 2.3-fold cellular potency (IC50=84 nM), and a 19.3-fold PI3Kγ/Aurora B selectivity window. The scaffold has confirmed in vivo efficacy in colon carcinoma xenografts. Procure this exact topology to avoid uncontrolled SAR variability from generic pyrrolopyridine analogs.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B12278109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=C2)C#N
InChIInChI=1S/C8H5N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H
InChIKeyLBUWNBMXZPNPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile: Core Scaffold Overview for Medicinal Chemistry Procurement


1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile (CAS: 2110724-86-0; molecular formula: C₈H₅N₃; molecular weight: 143.15 g/mol) is a heterocyclic organic compound featuring a fused pyrrole-pyridine bicyclic core with a nitrile functional group at the 2-position . The [3,2-c] ring fusion topology distinguishes this scaffold from other pyrrolopyridine regioisomers, while the 2-carbonitrile moiety provides a reactive handle for further functionalization into amides, acids, or heterocyclic derivatives [1]. This scaffold serves as a versatile intermediate and core template for developing bioactive molecules, particularly kinase inhibitors and CNS-active compounds [2]. The rigid bicyclic framework contributes to conformational stability while maintaining compatibility with diverse reaction conditions [3].

Why Generic Pyrrolopyridine Analogs Cannot Replace 1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile Without Functional Validation


Generic substitution among pyrrolopyridine analogs without verifying functional differentiation is scientifically unsound. The [3,2-c] ring fusion topology differs fundamentally from other regioisomers such as pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[3,2-b]pyridine (4-azaindole), and pyrrolo[2,3-c]pyridine (6-azaindole), each displaying distinct electronic distribution, hydrogen-bonding patterns, and target-binding geometries [1]. Furthermore, the 2-carbonitrile substituent in this scaffold is not a passive spectator group; its electron-withdrawing character and dipole moment directly influence scaffold reactivity, metabolic stability, and kinase hinge-binding interactions [2]. Procuring an unsubstituted analog or a scaffold with different substitution patterns without direct comparative activity data against the intended biological target introduces uncontrolled variables that can invalidate SAR studies, compromise lead optimization efforts, and waste research resources. The quantitative evidence presented in Section 3 establishes the performance baselines that any putative alternative must meet or exceed.

1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile: Quantitative Differentiation Evidence vs. Comparator Analogs


FMS Kinase Inhibition: 3.2-Fold Potency Enhancement Over Lead Compound KIST101029

In a structure-activity relationship (SAR) study of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r—a derivative bearing the core scaffold functionalized with appropriate substituents—achieved an FMS kinase IC₅₀ of 30 nM. This represents a 3.2-fold improvement in potency compared to the lead diarylamide compound KIST101029 (IC₅₀ = 96 nM) when tested under identical assay conditions [1]. The unsubstituted parent scaffold 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile serves as the essential synthetic entry point for constructing such optimized derivatives; procuring the correct scaffold ensures that subsequent derivatization can access this validated potency trajectory.

FMS kinase CSF-1R cancer therapeutics kinase inhibition

BMDM Cellular Activity: 2.32-Fold Enhanced Macrophage Potency vs. KIST101029

The translational relevance of the pyrrolo[3,2-c]pyridine scaffold is further supported by cellular efficacy data. Compound 1r, derived from this scaffold, demonstrated an IC₅₀ of 84 nM in bone marrow-derived macrophages (BMDM)—a physiologically relevant cellular model for FMS/CSF-1R signaling. This represents a 2.32-fold improvement in cellular potency over KIST101029, which showed an IC₅₀ of 195 nM in the same BMDM assay [1]. The retention of potency advantage from biochemical to cellular assays indicates that derivatives of this scaffold maintain target engagement in a more complex biological environment, a critical consideration for hit-to-lead progression.

bone marrow-derived macrophages cellular potency CSF-1R signaling immuno-oncology

MPS1/TTK Kinase Inhibition: Scaffold-Based Optimization Yields Potent Inhibitor

The 1H-pyrrolo[3,2-c]pyridine scaffold has been independently validated as a productive starting point for developing monopolar spindle 1 (MPS1/TTK) kinase inhibitors. In vitro structure-activity relationship studies based on this scaffold yielded a selective MPS1 inhibitor with an in vitro IC₅₀ of 0.04 mM (40 μM) [1]. Notably, the optimized compound demonstrated stability in both mouse and human microsomes and showed in vivo activity in a mouse xenograft model of human colon carcinoma, reducing MPS1 activity compared to untreated controls [2]. This scaffold-to-lead trajectory underscores the value of the unsubstituted core as an enabling intermediate for medicinal chemistry campaigns targeting the spindle assembly checkpoint.

MPS1 TTK kinase spindle assembly checkpoint anticancer

CYP1A2 Inhibition: Context-Dependent Metabolic Interaction Profile

Derivatives of the 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile scaffold have demonstrated interactions with cytochrome P450 enzymes, specifically CYP1A2. In human liver microsome assays, a representative derivative (CHEMBL2397347) showed measurable CYP1A2 inhibitory activity [1]. This interaction profile is scaffold-dependent and context-specific: while CYP inhibition can be a liability in drug development contexts, it may be a desirable feature for applications requiring modulation of drug metabolism or for tool compounds designed as CYP probes. Notably, computational predictions indicate that certain derivatives exhibit low CYP inhibitory promiscuity and weak hERG inhibition, suggesting that the scaffold can be tuned to mitigate off-target metabolic liabilities through appropriate substitution [2].

CYP1A2 cytochrome P450 drug metabolism ADME

PI3Kγ/Aurora Kinase Profiling: Scaffold-Derived Selectivity Across Kinase Families

The 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile scaffold, when appropriately elaborated, can be directed toward distinct kinase targets with varying selectivity profiles. A derivative of this scaffold (CHEMBL3898901/US11155556, No. 5) demonstrated a 19.3-fold selectivity window between PI3Kγ (IC₅₀ = 15 nM) and Aurora kinase B (IC₅₀ = 290 nM), with intermediate activity against PI3Kδ (IC₅₀ = 29 nM) and Aurora kinase A (IC₅₀ = 270 nM) [1]. This differential inhibition profile illustrates that the core scaffold is not intrinsically biased toward a single kinase family but can be tuned through medicinal chemistry to achieve target-specific potency gradients. For procurement decisions, this means the unsubstituted scaffold represents a versatile starting point rather than a pre-committed kinase inhibitor.

PI3Kγ Aurora kinase kinase selectivity polypharmacology

1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile: Evidence-Backed Application Scenarios for Research Procurement


FMS/CSF-1R Kinase Inhibitor Development

Procure 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile as the core scaffold for synthesizing FMS kinase inhibitor libraries. Quantitative evidence demonstrates that derivatives of this scaffold achieve up to 3.2-fold enhanced biochemical potency (IC₅₀ = 30 nM) and 2.32-fold enhanced cellular potency in BMDM (IC₅₀ = 84 nM) compared to the lead compound KIST101029 [1]. The scaffold has been validated across a panel of 40 kinases with demonstrated selectivity for FMS, providing a defined starting point for SAR exploration targeting CSF-1R-driven cancers and inflammatory disorders.

MPS1/TTK Spindle Assembly Checkpoint Inhibitor Research

Use 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile as a synthetic intermediate for developing MPS1 kinase inhibitors. Independent validation demonstrates that SAR optimization on this scaffold yields MPS1 inhibitors with in vitro potency (IC₅₀ = 40 μM), microsomal stability in both mouse and human systems, and in vivo efficacy in colon carcinoma xenograft models [1]. This scaffold-to-in vivo trajectory de-risks procurement for oncology programs targeting the spindle assembly checkpoint.

Multi-Kinase Selectivity Profiling and Polypharmacology Studies

Deploy 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile as a versatile kinase inhibitor scaffold for selectivity profiling studies. Evidence demonstrates that derivatives of this scaffold exhibit tunable selectivity across PI3K and Aurora kinase families, achieving a 19.3-fold selectivity window between PI3Kγ (IC₅₀ = 15 nM) and Aurora kinase B (IC₅₀ = 290 nM) [1]. This tunability makes the scaffold suitable for chemical biology studies exploring polypharmacology and for developing tool compounds with defined kinase inhibition fingerprints.

ADME/Tox Profiling and CYP Interaction Studies

Employ 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile and its derivatives in ADME studies requiring CYP1A2 interaction assessment. The scaffold demonstrates measurable CYP1A2 activity in human liver microsome assays, with computational predictions indicating low CYP inhibitory promiscuity and weak hERG liability for optimized derivatives [1]. This profile supports procurement for metabolism studies, drug-drug interaction assessments, and as a reference scaffold for evaluating metabolic stability optimization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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